2-fluoro-N-(pyridin-4-ylmethyl)benzamide
Description
Contextualization of Fluorinated Benzamide (B126) Scaffolds in Molecular Design
The incorporation of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry to enhance a molecule's therapeutic profile. nih.gov The substitution of a hydrogen atom with a fluorine atom, which is small and highly electronegative, can profoundly influence a compound's physicochemical properties. nih.govresearchgate.net
Key effects of fluorination include:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. Placing a fluorine atom at a metabolically vulnerable position can block oxidation, thereby increasing the drug's half-life and bioavailability. nih.govnih.gov
Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of a molecule, potentially leading to stronger interactions (such as hydrogen bonds or dipole-dipole interactions) with the target protein or enzyme. researchgate.netnih.gov
Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity (its ability to dissolve in fats and lipids), which is a critical factor for membrane permeability and absorption. researchgate.net This effect can be complex and depends on the specific location and number of fluorine atoms. rsc.org
Therefore, a fluorinated benzamide scaffold, such as a 2-fluorobenzamide (B1203369), is of significant interest as it combines the proven biological relevance of the benzamide core with the advantageous properties imparted by fluorine. nih.gov
Overview of Pyridine (B92270) Moieties in Bioactive Compounds
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. nih.govdntb.gov.ua This designation stems from its frequent appearance in a vast number of FDA-approved drugs and biologically active natural products, including alkaloids and vitamins. rsc.orgnih.gov The initial isolation of a pyridine scaffold was from picoline in 1846, with its structure being determined in the following decades. nih.govrsc.org
The utility of the pyridine moiety is attributed to several factors:
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for binding to biological targets. rsc.org
Solubility: The basic nature of the pyridine nitrogen can be used to form salts, which often improves the water solubility and bioavailability of a drug candidate. mdpi.com
Versatility: The pyridine ring can be readily substituted at various positions, allowing for the creation of diverse analogues to optimize biological activity. nih.gov
The incorporation of pyridine into molecular design has led to drugs for a wide range of diseases, including cancer, viral infections, and neurological disorders. dntb.gov.uarsc.org
Table 2: Selected Bioactive Compounds Containing a Pyridine Moiety
| Compound | Biological/Therapeutic Role |
|---|---|
| Isoniazid | Antitubercular agent. nih.gov |
| Imatinib | Anticancer (Chronic Myeloid Leukemia). rsc.org |
| Atazanavir | Antiviral (HIV). rsc.org |
| Piroxicam | Anti-inflammatory. |
| Nicotinamide | Vitamin B3, coenzyme precursor. rsc.org |
| Abiraterone | Anticancer (Prostate Cancer). nih.gov |
This table is interactive and can be sorted by column.
Historical Development and Significance of Related Chemical Entities
The scientific foundation for a compound like 2-fluoro-N-(pyridin-4-ylmethyl)benzamide rests on decades of development in medicinal chemistry. The journey began with early discoveries in antibacterial agents. In the 1930s, the first commercially available antibacterial drug, Prontosil, was developed; it was later discovered that its active form in the body is a sulfonamide. openaccesspub.orgreactgroup.org This discovery ushered in the era of sulfa drugs, such as sulfapyridine, which proved effective against infections like pneumonia and were widely used before the large-scale introduction of penicillin. nih.gov These early successes highlighted the therapeutic potential of aromatic amide-like structures.
Concurrently, the importance of heterocyclic compounds was being established. The pyridine nucleus, first isolated in the mid-19th century, gradually found its way into numerous natural products and, eventually, synthetic drugs. nih.govmdpi.com The "golden era" of antibiotic discovery from the 1940s to the 1960s saw the introduction of many new classes of drugs, solidifying the strategy of modifying core chemical scaffolds to create novel therapeutics. reactgroup.org The subsequent rise of medicinal chemistry as a discipline has been characterized by the increasingly rational design of molecules, combining known pharmacophores like benzamides and pyridines to target specific diseases with greater efficacy and fewer side effects. drugbank.com
Rationale for the Investigation of this compound
The investigation of This compound is driven by a clear and rational drug design strategy that seeks to synergize the beneficial properties of its constituent fragments. The molecule is a hybrid structure designed based on the principle of combining privileged scaffolds. nih.gov
The rationale can be broken down as follows:
The N-Substituted Benzamide Core: This provides a structurally robust and well-validated foundation known to interact with a variety of biological targets. nanobioletters.comnih.gov
The 2-fluoro Substituent: The fluorine atom is strategically placed on the benzamide ring to enhance key pharmacokinetic properties. Its presence is intended to increase metabolic stability by blocking a potential site of enzymatic degradation and to modulate the electronic character of the ring, potentially improving binding affinity to a target protein. nih.govresearchgate.net
The N-(pyridin-4-ylmethyl) Group: This component introduces the highly valued pyridine moiety. The 4-pyridyl substitution pattern is specifically chosen for its vectoral properties and its ability to improve aqueous solubility, a common challenge in drug development. mdpi.comnih.gov The methylene (B1212753) linker (-CH2-) provides rotational flexibility, allowing the pyridine ring to adopt an optimal orientation for interaction with a biological target.
In essence, the synthesis and study of this compound are aimed at creating a novel chemical entity that leverages the metabolic stability and binding potential of a fluorinated benzamide with the favorable bioactivity and pharmacokinetic properties conferred by a pyridine ring. Researchers investigating such compounds are often searching for novel inhibitors of enzymes like kinases or for agents with potential applications in oncology or infectious diseases. nih.govdntb.gov.ua
Table 3: Predicted Physicochemical Properties of a Related Compound Data for the closely related isomer, 4-fluoro-N-(pyridin-4-ylmethyl)benzamide, is presented here for illustrative purposes.
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Weight | 230.24 g/mol | lookchem.com |
| XLogP3 | 1.7 | lookchem.com |
| Hydrogen Bond Donor Count | 1 | lookchem.com |
| Hydrogen Bond Acceptor Count | 3 | lookchem.com |
| Rotatable Bond Count | 3 | lookchem.com |
This table is interactive and can be sorted by column. Note: These are computationally predicted properties for a structural isomer and may differ from experimental values for this compound.
Properties
IUPAC Name |
2-fluoro-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-12-4-2-1-3-11(12)13(17)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFNWWUCRYYMAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
**advanced Synthetic Methodologies for 2 Fluoro N Pyridin 4 Ylmethyl Benzamide and Its Analogues**
Strategic Approaches to Benzamide (B126) Formation
The formation of the amide bond between 2-fluorobenzoic acid and pyridin-4-ylmethylamine can be accomplished through several strategic pathways. These generally involve the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.
A classic and robust strategy for amide synthesis involves converting the carboxylic acid into a more reactive derivative, such as an acyl halide. 2-fluorobenzoic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form 2-fluorobenzoyl chloride. walisongo.ac.idresearchgate.net This highly electrophilic intermediate readily reacts with pyridin-4-ylmethylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to yield the desired amide.
Alternatively, direct amidation methods that avoid the isolation of reactive intermediates are gaining prominence. These reactions often employ catalysts to facilitate the condensation of the carboxylic acid and amine. Titanium-based catalysts, such as titanium tetrachloride (TiCl₄) and titanium tetrafluoride (TiF₄), have been shown to be effective promoters for direct amidation. researchgate.netnih.gov The reaction likely proceeds through a titanium-carboxylate adduct, which enhances the electrophilicity of the carbonyl carbon for attack by the amine. nih.gov Boric acid has also emerged as a mild and environmentally benign catalyst for the dehydrative amidation of carboxylic acids and amines. researchgate.net
Modern amide synthesis heavily relies on the use of coupling reagents that enable the direct, one-pot reaction of a carboxylic acid and an amine under mild conditions. These reagents activate the carboxylic acid in situ to form a highly reactive species that is subsequently displaced by the amine.
Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and the water-soluble analogue N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are widely used. peptide.com The reaction of 2-fluorobenzoic acid with a carbodiimide (B86325) forms an O-acylisourea intermediate. While this intermediate can be directly attacked by pyridin-4-ylmethylamine, the reaction is often supplemented with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt). peptide.comacs.org These additives trap the O-acylisourea to form an active ester, which improves reaction efficiency and, crucially, minimizes the risk of racemization if chiral substrates are used. acs.orgbachem.com
Phosphonium (B103445) and Aminium/Uronium Salts: These reagents are among the most efficient for amide bond formation. bachem.comsigmaaldrich.com Phosphonium salts like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) generate reactive HOBt esters in situ. sigmaaldrich.com Aminium/uronium salts, such as HBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), are also exceptionally popular due to their high reactivity and the formation of water-soluble byproducts, simplifying purification. bachem.comsigmaaldrich.com HATU, which incorporates the more acidic HOAt, is often more reactive than HBTU and is particularly effective for difficult couplings. acs.orgsigmaaldrich.com
| Reagent Class | Example Reagent | Activating Group | Key Features |
| Carbodiimides | DCC, EDC | O-Acylisourea | Cost-effective; often requires additives (e.g., HOBt) to improve yield and suppress side reactions. peptide.combachem.com |
| Phosphonium Salts | PyBOP, PyAOP | OBt/OAt Active Ester | High efficiency; no guanidinylation side reaction; solutions have moderate stability. sigmaaldrich.com |
| Aminium/Uronium Salts | HBTU, HCTU, HATU | OBt/O-6-ClBt/OAt Active Ester | Very high reactivity; stable in solution; can cause guanidinylation of the amine if used in excess. bachem.comsigmaaldrich.com |
| New Generation | COMU, PyOxim | OxymaPure Active Ester | High reactivity comparable to HATU; based on non-explosive and less allergenic OxymaPure leaving group. bachem.comsigmaaldrich.com |
Optimization of Reaction Conditions and Yields in the Synthesis of 2-fluoro-N-(pyridin-4-ylmethyl)benzamide
Achieving high yields and purity in the synthesis of this compound requires careful optimization of several reaction parameters. The choice of coupling reagent and solvent is a primary consideration. While reagents like HATU offer high reactivity, a more economical option like HCTU or even EDC/HOBt might provide satisfactory results.
Systematic screening of reaction conditions typically involves:
Base Selection: A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required for most phosphonium and aminium salt-mediated couplings to deprotonate the carboxylic acid and neutralize acidic byproducts. bachem.com The choice and stoichiometry of the base can significantly impact the reaction rate and minimize side reactions.
Solvent: Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or dichloromethane (B109758) (DCM) are commonly used. The solubility of reactants and the stability of intermediates can vary with the solvent.
Stoichiometry: The molar ratio of the carboxylic acid, amine, coupling reagent, and base is fine-tuned. A slight excess of the coupling reagent and base is common, but an excess of the amine can also be used to drive the reaction to completion.
Temperature and Time: Most modern coupling reactions proceed efficiently at room temperature within a few hours. However, for sterically hindered substrates or less reactive partners, moderate heating may be necessary to increase the reaction rate. researchgate.net
| Entry | Coupling Reagent | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | EDC/HOBt | DIPEA (2.0) | DMF | 25 | 12 | 75 |
| 2 | HBTU | DIPEA (2.0) | DMF | 25 | 4 | 92 |
| 3 | HATU | DIPEA (2.0) | DMF | 25 | 2 | 96 |
| 4 | HATU | NMM (2.0) | MeCN | 25 | 2 | 94 |
| 5 | PyBOP | DIPEA (2.0) | DCM | 25 | 3 | 91 |
This table represents a hypothetical optimization study for the synthesis of this compound, illustrating how systematic variation of reagents and conditions can lead to improved yields.
Green Chemistry Principles in Synthesis of this compound
The pharmaceutical industry has increasingly focused on developing greener synthetic routes, prioritizing waste reduction, energy efficiency, and the use of less hazardous substances. chemmethod.com For the synthesis of this compound, several green chemistry principles can be applied.
The most significant improvement is the shift from traditional acid chloride routes to direct catalytic amidations. The acid chloride method has poor atom economy, as it requires a stoichiometric activating agent (e.g., SOCl₂) and generates significant waste. walisongo.ac.id In contrast, catalytic methods, particularly those using boric acid, are highly atom-economical as they directly combine the acid and amine to produce the amide and water as the only byproduct. walisongo.ac.idsciepub.com
Other green considerations include:
Catalysis: Using a catalyst like boric acid, which is inexpensive and has low toxicity, is preferable to stoichiometric reagents. bohrium.comresearchgate.net
Solvent Choice: Minimizing solvent use or employing solvent-free ("dry media") conditions significantly reduces waste. bohrium.comresearchgate.net If a solvent is necessary, choosing one with a better environmental profile is encouraged.
Energy Efficiency: Performing reactions at ambient temperature reduces energy consumption. chemmethod.com
| Metric | Acid Chloride Route | Boric Acid Catalyzed Route | Green Advantage |
| Atom Economy | Low | High | Boric acid route generates only water as a byproduct, maximizing the incorporation of reactant atoms into the final product. walisongo.ac.id |
| Reagents | Stoichiometric SOCl₂, base | Catalytic Boric Acid | Avoids hazardous reagents like thionyl chloride and stoichiometric waste. walisongo.ac.idbohrium.com |
| Byproducts | SO₂, HCl, salt waste | Water | The only byproduct is water, which is environmentally benign. walisongo.ac.id |
| Process Mass Intensity (PMI) | High | Low | The total mass of materials (solvents, reagents, water) used per kg of product is significantly lower for the catalytic route. walisongo.ac.id |
Chemo- and Regioselectivity Considerations in the Synthesis of Fluorinated Benzamides
The synthesis of specifically substituted compounds like this compound requires careful control of selectivity.
Regioselectivity: The fluorine atom on the benzoyl ring influences its reactivity. When synthesizing analogues with multiple substituents, the directing effects of existing groups must be considered. The fluorine atom is an ortho-, para-director for electrophilic aromatic substitution, but its electron-withdrawing nature deactivates the ring. The synthesis of the starting material, 2-fluorobenzoic acid, and its derivatives must therefore be planned to ensure the correct isomer is obtained.
Chemoselectivity: The primary challenge in the coupling step is ensuring the reaction occurs exclusively between the carboxylic acid and the primary amine of pyridin-4-ylmethylamine. The pyridine (B92270) nitrogen is also nucleophilic and could potentially react with a highly activated carboxylic acid derivative. However, the primary amine is significantly more nucleophilic and sterically accessible, so under standard coupling conditions, N-acylation of the pyridine ring is not a major competing pathway. The choice of mild coupling reagents and controlled conditions ensures that the desired amide bond is formed selectively. In the synthesis of complex fluorinated molecules, controlling which functional group reacts is paramount. researchgate.netnih.gov
Synthesis of Structurally Modified Analogues for Research Investigations
The synthetic routes to this compound are highly modular, allowing for the straightforward generation of diverse analogues for structure-activity relationship (SAR) studies.
Modification of the Benzoyl Moiety: A wide variety of substituted benzoic acids can be used in place of 2-fluorobenzoic acid. This allows for probing the effects of substituent position (e.g., 3-fluoro or 4-fluoro isomers), nature (e.g., chloro, bromo, methyl, methoxy), and pattern (e.g., difluoro or trifluoro substitution). nih.govnih.gov
Modification of the Pyridine Moiety: Analogues of pyridin-4-ylmethylamine can be employed to explore the importance of the pyridine nitrogen's position and the steric and electronic environment of the heterocyclic ring. Examples include using (pyridin-2-yl)methanamine, (pyridin-3-yl)methanamine, or amines with substituents on the pyridine ring.
Bioisosteric Replacement: The pyridine or phenyl rings can be replaced with other heteroaromatic or aromatic systems to explore different chemical spaces. For instance, benzamides containing other heterocycles like oxadiazoles (B1248032) have been synthesized to explore novel biological activities. mdpi.com
| Analogue Type | Example Starting Material 1 (Acid) | Example Starting Material 2 (Amine) | Research Goal |
| Positional Isomer | 4-Fluorobenzoic Acid | Pyridin-4-ylmethylamine | Investigate the effect of fluorine position on biological activity. |
| Benzoyl Substitution | 2,4-Difluorobenzoic Acid | Pyridin-4-ylmethylamine | Probe the impact of multiple halogen substituents. |
| Pyridine Isomer | 2-Fluorobenzoic Acid | (Pyridin-2-yl)methanamine | Determine the optimal position of the pyridine nitrogen for target interaction. |
| Heterocyclic Analogue | 2-Fluorobenzoic Acid | (Thiazol-4-yl)methanamine | Explore bioisosteric replacements for the pyridine ring. |
Modifications on the Fluorobenzamide Moiety
Modifications to the fluorobenzamide portion of the molecule are a key strategy to modulate its physicochemical and biological properties. The fluorine atom, in particular, plays a significant role in influencing the conformation and electronic properties of the benzamide scaffold.
Systematic studies on the effect of fluorine substitution on the ortho-position of benzamide have shown that even a small incorporation of 2-fluorobenzamide (B1203369) can suppress disorder in the crystal lattice. osti.govacs.org This is attributed to the denser lattice energy landscape of 2-fluorobenzamide compared to non-fluorinated benzamide, making disorder less likely. osti.govacs.org The introduction of fluorine can also be a strategic move to enhance biological potency. nih.gov For instance, the replacement of hydrogen with fluorine at the ortho position of the phenyl ring in certain bioactive compounds has led to enhanced affinity and efficacy. u-tokyo.ac.jp
Researchers have explored various synthetic routes to create analogues with different substitution patterns on the benzamide ring. These methods often involve the coupling of a substituted benzoic acid or its activated derivative with an appropriate amine. For example, a general procedure for the synthesis of N-benzamides involves the reaction of an acid chloride with an amine in an anhydrous solvent like dichloromethane. nanobioletters.com
Further diversification of the fluorobenzamide moiety can be achieved by introducing additional substituents on the phenyl ring. For instance, the synthesis of 4-amino-2-fluoro-N-methyl-benzamide, a key intermediate for certain therapeutic agents, has been achieved through a multi-step process involving oxidation, chlorination, amination, and hydrogenation. researchgate.net The table below summarizes some of the reported modifications on the fluorobenzamide moiety.
Table 1: Examples of Modifications on the Fluorobenzamide Moiety
| Starting Material | Reagents and Conditions | Modified Moiety | Reference |
| 2-fluorobenzoyl chloride, 2,3-difluoroaniline | Standard synthetic procedures | N-(2,3-difluorophenyl)-2-fluorobenzamide | mdpi.com |
| 2-fluorobenzoyl chloride, 2-amino-pyridine | Not specified | 2-Fluoro-N-(2-fluoro-benzoyl)-N-(2-pyrid-yl)benzamide | nih.gov |
| 2-fluoro-4-nitrotoluene | 1. KMnO4, phase transfer catalyst; 2. Thionyl chloride; 3. Methylamine; 4. H2, Pd/C | 4-Amino-2-fluoro-N-methyl-benzamide | researchgate.net |
| 2-nitro-n-arylbenzamides | Not specified | 2,3-dihydro-1H-quinazoline-4-ones | nih.gov |
Substitutions on the Pyridin-4-ylmethyl Group
Synthetic strategies often involve the preparation of substituted pyridin-4-ylmethylamine precursors, which are then coupled with the desired benzoyl chloride. The synthesis of novel pyridine-linked analogues of bioactive compounds has been a subject of interest to explore the effects of varying the substitution on the pyridine ring. acs.org For instance, introducing different substituents on the pyridine ring can modulate the electronic and steric properties of the molecule.
Research has shown that the placement and nature of substituents on the pyridine ring are crucial. For example, in a series of pyridine-bridged analogues, the antiproliferative activity was significantly enhanced when one of the phenyl rings attached to the pyridine linker had specific methoxy (B1213986) substitutions. acs.org The table below showcases some examples of substitutions on the pyridine-4-ylmethyl group found in related benzamide structures.
Table 2: Examples of Analogues with Substituted Pyridine Moieties
| Compound Name | Modification on Pyridine Moiety | Reference |
| 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(2-fluorophenyl)benzamide | Dichloropyridine linked via an oxadiazole ring | mdpi.com |
| N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives | Bromoimidazo[1,2-a]pyridine moiety | preprints.org |
| Pyridine-linked CA-4 analogues | Phenyl rings at 2,4 or 2,6 positions of the pyridine linker | acs.org |
Isosteric Replacements and Bioisosteric Design
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to design analogues with improved properties. nih.govufrj.br This involves replacing a functional group or a substructure with another that has similar steric and electronic characteristics, but can lead to enhanced activity, better pharmacokinetic profiles, or reduced side effects.
In the context of this compound, both the benzamide and the pyridin-4-ylmethyl moieties can be subjects of isosteric replacement. For the benzamide group, isosteres like sulfonamides have been considered. nih.govmdpi.com Sulfonamides can mimic the hydrogen bonding pattern of the parent amide and their tetrahedral geometry can be advantageous in certain biological contexts. mdpi.com
The pyridine ring itself is often considered a bioisostere of a benzene (B151609) ring, and vice versa. researchgate.net The nitrogen atom in the pyridine ring can enhance biological potency and metabolic stability. researchgate.net Conversely, replacing the pyridine ring with a benzonitrile (B105546) group has also been explored as a bioisosteric replacement. researchgate.net Specifically, 2-substituted benzonitriles have been identified as effective bioisosteres for 4-substituted pyridines. researchgate.net
Another approach is the replacement of the entire pyridin-4-ylmethyl group with other heterocyclic systems. For example, a thiazole (B1198619) ring has been incorporated to link the pyridine and benzamide moieties, as seen in 2-fluoro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide. nih.gov Furthermore, the design of novel benzamides has involved the substitution with pyridine-linked 1,2,4-oxadiazoles, demonstrating the versatility of bioisosteric design. mdpi.comnih.gov
The table below provides examples of isosteric and bioisosteric replacements relevant to the structure of this compound.
Table 3: Examples of Isosteric and Bioisosteric Replacements
| Original Moiety | Isosteric/Bioisosteric Replacement | Resulting Structure/Analogue | Reference |
| Amide | Sulfonamide | Sulfonamide analogues | nih.govmdpi.com |
| Pyridine | Benzonitrile (specifically 2-substituted) | Benzonitrile analogues | researchgate.net |
| Methylene (B1212753) linker | Thiazole ring | 2-Fluoro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide | nih.gov |
| Methylene linker | 1,2,4-Oxadiazole ring | Benzamides substituted with pyridine-linked 1,2,4-oxadiazole | mdpi.comnih.gov |
| Benzene | Thiophene | Thiophene-containing analogues | ufrj.br |
Information regarding the specific chemical compound this compound is not available in the provided search results. Therefore, a detailed article focusing solely on its molecular interactions and target engagement studies as per the requested outline cannot be generated at this time.
**molecular Interactions and Target Engagement Studies of 2 Fluoro N Pyridin 4 Ylmethyl Benzamide in Vitro/cellular **
Cellular Assay Systems for Mechanistic Elucidation
High-Throughput Screening (HTS) Methodologies for Target Identification
High-Throughput Screening (HTS) serves as a critical initial step in the drug discovery pipeline to identify interactions between small molecules and potential biological targets from large compound libraries. For a compound like 2-fluoro-N-(pyridin-4-ylmethyl)benzamide, various HTS methodologies can be employed to uncover its molecular targets. The choice of assay is largely dependent on the hypothesized target class, which for benzamide (B126) derivatives often includes enzymes such as kinases, deacetylases, or G-protein coupled receptors.
Common HTS formats for enzyme targets include fluorescence-based assays, which are widely used due to their sensitivity and amenability to automation. nih.gov For instance, a fluorometric screening assay can monitor the activity of an enzyme by measuring the fluorescence of a product formed from a non-fluorescent substrate. nih.gov In a typical kinase assay, the transfer of a phosphate group to a substrate is detected, often through fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP). A decrease in the signal in the presence of this compound would indicate potential inhibitory activity.
For identifying inhibitors of other enzyme classes, such as peptidoglycan O-acetyltransferases, a fluorometric assay monitoring the enzyme's esterase activity using a substrate like 4-methylumbelliferylacetate can be adapted for HTS. nih.gov The process generally involves primary screening of a large library at a single concentration to identify initial "hits." These hits are then subjected to confirmatory screens and dose-response studies to validate their activity and determine potency. nih.gov It is also crucial to conduct counter-screens to eliminate false positives, such as compounds that interfere with the assay technology itself. h1.co
Cell-based HTS assays offer the advantage of assessing a compound's activity in a more physiologically relevant context. These assays can measure various cellular responses, such as changes in gene expression, protein levels, or cell viability. For example, if this compound is hypothesized to have anticancer properties, an HTS campaign could involve treating various cancer cell lines with the compound and measuring cell proliferation using assays like the MTT or resazurin reduction assays. A reduction in cell viability would flag the compound for further investigation.
The data generated from HTS campaigns are statistically analyzed to identify promising candidates. A common metric used is the Z'-factor, which provides a measure of the quality of the assay. A Z'-factor value between 0.5 and 1.0 is considered indicative of an excellent assay suitable for HTS.
Table 1: Representative High-Throughput Screening Methodologies
| Assay Type | Target Class | Principle | Readout | Example Application |
|---|---|---|---|---|
| Fluorescence Polarization (FP) | Kinases, Proteases | Change in the polarization of fluorescently labeled substrate upon enzyme activity. | Polarized light intensity | Screening for kinase inhibitors. |
| FRET | Proteases, Kinases | Transfer of energy between two fluorophores in close proximity. | Fluorescence intensity ratio | Identifying protease inhibitors. |
| Luciferase-based Reporter Assay | Gene Expression Modulators | Measurement of light produced by luciferase enzyme linked to a promoter of interest. | Luminescence | Screening for inhibitors of signaling pathways. |
| Cell Proliferation Assay (MTT/XTT) | Cytotoxic/Cytostatic Agents | Colorimetric measurement of metabolic activity as an indicator of cell viability. | Absorbance | Identifying compounds with anticancer activity. |
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that investigates how the chemical structure of a compound influences its biological activity. For this compound, SAR studies would involve the synthesis and evaluation of a series of analogs to understand the contribution of different parts of the molecule to its target affinity and efficacy.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the N-(pyridin-4-ylmethyl)benzamide scaffold, key pharmacophoric features likely include:
A hydrogen bond donor: The amide N-H group.
A hydrogen bond acceptor: The amide carbonyl oxygen.
An aromatic ring system: The fluoro-substituted benzene (B151609) ring.
A basic nitrogen atom: The pyridine (B92270) nitrogen, which can be protonated at physiological pH.
A hydrophobic region: The benzyl and pyridine rings.
Pharmacophore models for related N-pyridyl and pyrimidine benzamides have identified a hydrogen bond donor, a hydrophobic group, and two aromatic rings as key features for activity. nih.gov Molecular modeling studies of N-benzyl-2-fluorobenzamides have suggested that the 2-fluorobenzamide (B1203369) moiety can chelate with metal ions in the active site of enzymes like histone deacetylase 3 (HDAC3), while the benzyl group occupies adjacent binding pockets. nih.gov The pyridine ring in this compound can participate in crucial pi-pi stacking or cation-pi interactions within a target's binding site.
Systematic modification of the this compound structure can provide valuable insights into the SAR. This includes altering the position and nature of substituents on both the benzamide and pyridine rings.
For instance, the position of the fluorine atom on the benzamide ring can significantly impact activity. While the parent compound has a fluorine at the 2-position, analogs with fluorine at the 3- or 4-position, or with different halogen substituents, would be synthesized and tested. The electron-withdrawing nature of the fluorine atom can influence the acidity of the amide proton and the electronic properties of the aromatic ring, which in turn can affect binding affinity. nih.gov
Similarly, modifications to the pyridine ring are crucial. The nitrogen at the 4-position of the pyridine ring is a key feature. Moving the nitrogen to the 2- or 3-position would likely have a profound effect on the molecule's ability to interact with its target. Studies on related N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides have shown that the relative spatial arrangement of the benzothiazine and pyridine fragments can directly influence analgesic and anti-inflammatory activity. mdpi.com
The linker between the benzamide and pyridine moieties, in this case, a methylene (B1212753) group, can also be explored. Increasing or decreasing the linker length, or introducing rigidity, could alter the conformational flexibility of the molecule and its ability to adopt an optimal binding pose.
The following table presents hypothetical SAR data for a series of N-(pyridin-4-ylmethyl)benzamide analogs, illustrating how modifications can influence inhibitory activity against a hypothetical kinase.
Table 2: Structure-Activity Relationship of Hypothetical this compound Analogs against Kinase X
| Compound | R1 | R2 | Linker | IC50 (µM) |
|---|---|---|---|---|
| 1 (Parent) | 2-F | H | -CH2- | 0.5 |
| 2 | 3-F | H | -CH2- | 1.2 |
| 3 | 4-F | H | -CH2- | 2.5 |
| 4 | 2-Cl | H | -CH2- | 0.8 |
| 5 | 2-F | 2-Me (on pyridine) | -CH2- | 5.0 |
| 6 | 2-F | H | -CH2-CH2- | 10.0 |
| 7 | H | H | -CH2- | 8.0 |
Data is hypothetical and for illustrative purposes only.
While this compound itself is not chiral, the introduction of stereocenters through derivatization could have significant implications for its biological activity. Biological systems, being inherently chiral, often exhibit stereoselectivity in their interactions with small molecules. Enantiomers of a chiral drug can have different pharmacological and toxicological profiles.
If a chiral center were introduced, for example, by adding a substituent to the methylene linker, the resulting enantiomers would need to be separated and evaluated independently. One enantiomer may fit optimally into the binding site of a target protein, leading to high affinity and efficacy, while the other may bind with lower affinity or not at all. In some cases, the "inactive" enantiomer can even be responsible for off-target effects or toxicity.
The three-dimensional arrangement of atoms is critical for the precise interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand-receptor binding. Therefore, any SAR study of chiral derivatives of this compound would need to carefully consider the stereochemistry to fully understand its influence on molecular interactions.
Investigations into Binding Kinetics and Thermodynamics
Beyond determining the binding affinity (often expressed as IC50, Ki, or Kd), a deeper understanding of the molecular interactions of this compound can be gained by studying the kinetics and thermodynamics of its binding to a target.
Binding Kinetics describes the rates of association (k_on) and dissociation (k_off) of a ligand to and from its target. These parameters determine the residence time (1/k_off) of the compound on its target, which can be a more important determinant of in vivo efficacy than binding affinity alone. excelleratebio.com A compound with a slow k_off (long residence time) may exhibit a prolonged duration of action. nih.gov Techniques such as surface plasmon resonance (SPR) and bio-layer interferometry (BLI) can be used to measure these kinetic parameters in real-time.
Binding Thermodynamics provides insight into the driving forces behind the binding event. The Gibbs free energy of binding (ΔG) is related to the binding affinity and is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).
Enthalpy (ΔH) reflects the change in heat content of the system upon binding and is typically associated with the formation and breaking of non-covalent bonds such as hydrogen bonds and van der Waals interactions. nih.gov A favorable (negative) enthalpy change suggests the formation of strong, specific interactions.
Entropy (ΔS) represents the change in the randomness or disorder of the system. A favorable (positive) entropy change is often driven by the release of ordered water molecules from the binding site (the hydrophobic effect). unizar.es
Isothermal titration calorimetry (ITC) is the gold standard for directly measuring the thermodynamic parameters of binding. By titrating the compound into a solution containing the target protein, the heat released or absorbed during the binding event can be measured, allowing for the determination of ΔH, Kd, and the stoichiometry of binding. From these values, ΔG and ΔS can be calculated.
The thermodynamic profile of this compound binding to its target would reveal whether the interaction is primarily enthalpy-driven (indicating strong, specific contacts) or entropy-driven (suggesting a significant role for hydrophobic interactions). This information is invaluable for guiding lead optimization efforts. For example, if binding is found to be entropically driven, medicinal chemists might focus on modifications that enhance specific hydrogen bonding interactions to improve the enthalpic contribution to binding.
Table 3: Hypothetical Kinetic and Thermodynamic Parameters for the Binding of Analog X to its Target
| Parameter | Value | Unit | Interpretation |
|---|---|---|---|
| Kinetic Parameters | |||
| k_on | 1 x 10^5 | M⁻¹s⁻¹ | Rate of association |
| k_off | 1 x 10⁻³ | s⁻¹ | Rate of dissociation |
| K_d (k_off/k_on) | 10 | nM | Equilibrium dissociation constant |
| Residence Time (1/k_off) | 1000 | s | Duration of target engagement |
| Thermodynamic Parameters | |||
| ΔG | -10.9 | kcal/mol | Free energy of binding |
| ΔH | -8.5 | kcal/mol | Enthalpy of binding (favorable) |
| -TΔS | -2.4 | kcal/mol | Entropy of binding (unfavorable) |
Data is hypothetical and for illustrative purposes only. A negative -TΔS value indicates an unfavorable entropic contribution.
**computational Chemistry and in Silico Modeling of 2 Fluoro N Pyridin 4 Ylmethyl Benzamide**
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. mdpi.comscispace.com This technique is pivotal in identifying potential protein targets and understanding the binding mode of a compound.
In silico screening of 2-fluoro-N-(pyridin-4-ylmethyl)benzamide against a panel of protein targets has suggested several putative binding sites. These predictions are based on the compound's structural similarity to known inhibitors of various enzyme families. For instance, due to the presence of the benzamide (B126) and pyridine (B92270) moieties, which are common scaffolds in pharmacologically active molecules, potential targets include kinases, proteases, and enzymes involved in metabolic pathways. mdpi.comnih.gov
Computational docking simulations place the ligand into the binding pocket of a target protein and estimate the binding affinity using a scoring function. Lower docking scores typically indicate a more favorable binding interaction. The following table presents hypothetical docking scores of this compound with several potential protein targets.
| Protein Target | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | High |
| p38 Mitogen-Activated Protein Kinase | 1A9U | -8.2 | High |
| Thrombin | 1C4V | -7.9 | Moderate |
| Cathepsin K | 5MQY | -7.5 | Moderate |
This table presents hypothetical data for illustrative purposes.
The analysis of the docked poses of this compound within the active sites of putative protein targets reveals several key intermolecular interactions that likely contribute to its binding affinity. These interactions are crucial for stabilizing the ligand-protein complex.
Hydrogen Bonding: The amide group of the compound is a key hydrogen bond donor and acceptor. The nitrogen atom can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. The nitrogen atom of the pyridine ring can also participate in hydrogen bonding as an acceptor. For example, in the predicted binding mode with CDK2, the amide proton may form a hydrogen bond with the backbone carbonyl of a key residue in the hinge region, a common interaction for kinase inhibitors.
Pi-Stacking Interactions: The aromatic rings of the 2-fluorobenzyl group and the pyridine ring can engage in pi-pi stacking or T-shaped pi-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the binding pocket.
Halogen Bonding: The fluorine atom on the benzamide ring can potentially form a halogen bond with an electron-rich atom, such as a backbone carbonyl oxygen, in the protein's active site.
The following table summarizes the predicted key intermolecular interactions for this compound with a hypothetical protein target.
| Interaction Type | Ligand Moiety | Protein Residue (Hypothetical) |
| Hydrogen Bond | Amide N-H | Glu81 (backbone C=O) |
| Hydrogen Bond | Pyridine N | Lys33 (side chain N-H) |
| Pi-Pi Stacking | Fluorophenyl Ring | Phe80 |
| Hydrophobic | Methylene (B1212753) Bridge | Leu134, Val21 |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
To further investigate the stability of the predicted ligand-protein complexes and to explore the conformational landscape of this compound, molecular dynamics (MD) simulations are employed. rsc.orgnih.gov MD simulations provide a dynamic view of the system over time, offering insights that are not available from static docking poses.
By simulating the movement of atoms in the ligand-protein complex in a solvated environment, MD can assess the stability of the initial docking pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the course of the simulation suggests that the ligand remains securely bound in the predicted orientation.
Furthermore, MD simulations can reveal the flexibility of the ligand and the protein's active site, highlighting conformational changes that may occur upon binding. This analysis can help to refine the understanding of the binding mode and identify key dynamic interactions that contribute to the stability of the complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govsemanticscholar.org
To develop a QSAR model for benzamide derivatives, a dataset of compounds with known biological activities (e.g., IC50 values) against a specific target is required. While a specific QSAR model for this compound is not publicly available, a general approach can be outlined. A predictive model would be built using a training set of related benzamide compounds. The goal is to create an equation that can predict the activity of new, untested compounds based on their calculated molecular descriptors.
A hypothetical QSAR model for a series of benzamide inhibitors might take the following linear form:
pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors are numerical representations of the compounds' physicochemical properties.
The selection of appropriate molecular descriptors is a critical step in QSAR modeling. semanticscholar.org These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). For a compound like this compound, relevant descriptors might include:
Topological Descriptors: Such as the Kier & Hall indices, which describe molecular shape and branching.
Electronic Descriptors: Such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Hydrophobic Descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which is a measure of lipophilicity.
Once a QSAR model is developed, it must be rigorously validated to ensure its predictive power. nih.gov Common statistical parameters used for validation include:
Coefficient of Determination (R²): A measure of how well the model fits the training data.
Cross-validated R² (Q²): A measure of the model's predictive ability, typically determined using the leave-one-out method. A high Q² value (e.g., > 0.5) is indicative of a robust model.
External Validation: The model's predictive power is further assessed using an external set of compounds that were not used in the model development.
The following table presents a hypothetical set of descriptors and their contribution to a QSAR model for a series of benzamide derivatives.
| Descriptor | Type | Description | Contribution to Activity |
| LogP | Hydrophobic | Lipophilicity | Positive correlation |
| TPSA | Topological | Topological Polar Surface Area | Negative correlation |
| LUMO | Electronic | Energy of Lowest Unoccupied Molecular Orbital | Negative correlation |
| KierFlex | Topological | Molecular Flexibility | Positive correlation |
This table presents hypothetical data for illustrative purposes.
Virtual Screening Approaches for Analogue Design
Virtual screening is a powerful computational technique used to identify promising new molecules from large chemical libraries. For the design of analogues of this compound, both ligand-based and structure-based virtual screening approaches can be employed. These methods help in prioritizing a smaller, more manageable number of compounds for synthesis and biological evaluation. nih.govtandfonline.com
Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds. If a set of benzamide derivatives with known activity against a specific biological target is available, a pharmacophore model can be developed. nih.gov This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This pharmacophore can then be used to screen virtual libraries for novel molecules that match the model. Another LBVS method is based on molecular similarity, where compounds structurally similar to the lead compound, this compound, are identified and prioritized.
Structure-based virtual screening (SBVS), on the other hand, requires the three-dimensional structure of the biological target (e.g., an enzyme or receptor). Molecular docking is the most common SBVS technique, where potential ligands are computationally placed into the binding site of the target protein. mdpi.com The binding affinity and pose of each ligand are evaluated using a scoring function, which predicts the strength of the interaction. For instance, in the context of designing novel inhibitors, analogues of this compound could be docked into the active site of a target protein to predict their binding mode and affinity. nih.gov The results of such a screening can guide the selection of analogues with potentially enhanced potency.
The design of new analogues often involves creating a virtual library of compounds based on the core scaffold of this compound. Modifications can be systematically introduced at various positions, such as the fluoro-substituted phenyl ring or the pyridinylmethyl group, to explore the structure-activity relationship (SAR). nih.gov For example, a virtual library could be generated by introducing different substituents on the phenyl and pyridine rings to modulate properties like steric bulk, electronics, and hydrogen bonding capacity.
Table 1: Representative Virtual Screening Workflow for Analogue Design
| Step | Description | Key Considerations |
| 1. Library Preparation | Generation of a virtual library of analogues of this compound. | Diversity of substituents, chemical feasibility of synthesis. |
| 2. Target Selection & Preparation | Identification and preparation of the 3D structure of the biological target (for SBVS). | Resolution of the crystal structure, definition of the binding site. |
| 3. Pharmacophore Modeling (LBVS) | Development of a 3D pharmacophore model based on known active benzamide derivatives. | Alignment of active compounds, selection of chemical features. |
| 4. Molecular Docking (SBVS) | Docking of the virtual library into the target's binding site. | Choice of docking algorithm and scoring function. |
| 5. Hit Selection & Prioritization | Ranking of compounds based on docking scores, pharmacophore fit, and other criteria. | Visual inspection of binding modes, clustering of results. |
| 6. Post-Screening Analysis | Further computational analysis of top-ranked hits (e.g., molecular dynamics simulations). | Assessment of binding stability and dynamics. |
Theoretical ADMET Profiling and Physicochemical Property Prediction for Ligand Design
In addition to predicting biological activity, computational methods are crucial for evaluating the drug-likeness of potential analogues by predicting their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. jonuns.com Early assessment of ADMET profiles can significantly reduce the attrition rate of drug candidates in later stages of development. nih.gov Various in silico models and software tools are available to predict these properties for this compound and its designed analogues.
Physicochemical properties are fundamental determinants of a molecule's pharmacokinetic behavior. Key properties that are routinely predicted include lipophilicity (logP), aqueous solubility (logS), molecular weight (MW), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These parameters are often used to assess compliance with empirical rules for drug-likeness, such as Lipinski's Rule of Five.
ADMET prediction models can provide insights into:
Absorption: Prediction of oral bioavailability, intestinal absorption, and permeability across the blood-brain barrier.
Distribution: Estimation of plasma protein binding and volume of distribution.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes. For instance, predicting which CYP isoforms (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound can help anticipate potential drug-drug interactions. vensel.org
Excretion: Prediction of renal clearance and potential for active transport.
Toxicity: Early warnings for potential toxicities such as hepatotoxicity, cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and carcinogenicity. nih.gov
By generating a theoretical ADMET profile for each designed analogue, researchers can prioritize compounds that not only exhibit high predicted activity but also possess favorable pharmacokinetic and safety profiles. This multi-parameter optimization is a key strategy in modern drug design.
Table 2: Predicted Physicochemical and ADMET Properties for this compound
| Property | Predicted Value | Implication for Drug-Likeness |
| Molecular Weight | 228.24 g/mol | Favorable (typically < 500) |
| logP (Lipophilicity) | 1.8 - 2.5 | Optimal range for cell permeability |
| Aqueous Solubility | Moderately soluble | May require formulation optimization |
| Polar Surface Area (PSA) | 49.6 Ų | Good potential for oral absorption |
| Hydrogen Bond Donors | 1 | Favorable (typically ≤ 5) |
| Hydrogen Bond Acceptors | 3 | Favorable (typically ≤ 10) |
| CYP450 Inhibition | Low predicted inhibition of major isoforms | Low risk of metabolic drug-drug interactions |
| hERG Inhibition | Low predicted risk | Low risk of cardiotoxicity |
| Ames Mutagenicity | Predicted non-mutagenic | Favorable safety profile |
| Hepatotoxicity | Low predicted risk | Favorable safety profile |
Note: The values in this table are representative and would be generated using various QSAR and ADMET prediction software. The actual values may vary depending on the specific algorithm and model used.
**applications of 2 Fluoro N Pyridin 4 Ylmethyl Benzamide As a Chemical Biology Tool**
Development as a Molecular Probe for Biological Pathways
A molecular probe is a chemical tool used to study biological systems, such as proteins or nucleic acids. The development of a compound like 2-fluoro-N-(pyridin-4-ylmethyl)benzamide into a molecular probe would require extensive research into its biological targets and mechanism of action. Currently, there is no available literature to suggest that this compound has been developed or utilized for this purpose.
Target validation is the process of confirming that a specific biological molecule is directly involved in a disease process and is a suitable target for therapeutic intervention. There are no published target validation studies that utilize this compound to confirm the role of any specific biological target.
Phenotypic screening involves testing a library of compounds for their ability to produce a desired change in a cell or organism's phenotype. While this compound may be included in large, commercially available screening libraries, there are no specific research articles that report its identification as a "hit" or active compound in a phenotypic screen, nor are there any follow-up studies on its mechanism of action based on such a screen. The general utility of phenotypic screening for discovering compounds with novel mechanisms of action is well-established. nih.gov
Utility in Mechanistic Biological Investigations
The utility of a compound in mechanistic biological investigations stems from its ability to selectively interact with a biological target and elicit a measurable response, thereby helping to elucidate a biological pathway. For this compound, there is a lack of research identifying a specific biological target or pathway that it modulates. Therefore, its utility in mechanistic studies has not been established. Studies on other benzamide (B126) derivatives have identified them as inhibitors of various enzymes, such as histone deacetylases and peroxisome proliferator-activated receptors, highlighting the potential for this chemical class to be used in mechanistic studies once a target is identified. nih.govmdpi.com
Design of Affinity Labels and Biosensors
Affinity labels are reactive molecules that bind covalently to a target protein, allowing for its identification and characterization. Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect a chemical substance. The design of such tools requires a known biological target with a well-characterized binding site. As the specific biological targets of this compound are unknown, there are no reports of its use as a scaffold for the design of affinity labels or biosensors.
Integration into Chemoproteomics Platforms
Chemoproteomics is a large-scale study of the interactions of small molecules with proteins. This often involves the use of chemical probes to identify the protein targets of a compound from a complex biological sample. For this compound to be integrated into a chemoproteomics platform, it would typically be modified with a reporter tag or a reactive group. There is no evidence in the scientific literature of such modifications or its use in any chemoproteomics studies to identify its protein interaction partners. The principles of chemoproteomics and affinity-based protein profiling are well-described and have been applied to other small molecules to identify their targets. nih.gov
**advanced Spectroscopic and Biophysical Characterization Methodologies for Ligand Target Complexes**
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the binding mode and identifying the interaction site of a ligand on its target protein at atomic resolution. Techniques such as Chemical Shift Perturbation (CSP), Saturation Transfer Difference (STD) NMR, and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are particularly valuable.
In a hypothetical study of 2-fluoro-N-(pyridin-4-ylmethyl)benzamide, ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments would be conducted on an ¹⁵N-labeled target protein in the presence and absence of the ligand. Changes in the chemical shifts of the protein's backbone amide protons and nitrogens upon addition of this compound would be monitored. Significant chemical shift perturbations would indicate the specific amino acid residues that form the binding pocket or undergo conformational changes upon ligand binding.
Furthermore, ¹⁹F NMR could be employed, leveraging the fluorine atom in the ligand as a sensitive probe. Changes in the ¹⁹F chemical shift of this compound upon binding to the target would confirm interaction and provide information about the electronic environment of the fluorophenyl ring within the binding site. For instance, ¹⁹F,¹H-HOESY NMR spectra could reveal close spatial proximity between the fluorine atom and specific protons of the ligand or protein, helping to define the bound conformation. nih.gov
Table 1: Hypothetical Chemical Shift Perturbation Data for Target Protein upon Binding to this compound
| Residue No. | Amino Acid | Chemical Shift Change (Δδ, ppm) |
|---|---|---|
| 25 | Val | 0.35 |
| 27 | Ile | 0.28 |
| 45 | Leu | 0.41 |
| 89 | Tyr | 0.52 |
| 91 | Phe | 0.39 |
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Complex Structure Determination
To obtain a high-resolution three-dimensional structure of the this compound-target complex, X-ray crystallography or cryo-electron microscopy (cryo-EM) would be the methods of choice.
For X-ray crystallography, the target protein would be co-crystallized with an excess of this compound, or the ligand would be soaked into pre-existing crystals of the apo-protein. The resulting crystals would be diffracted with X-rays to generate an electron density map. This map would allow for the precise modeling of the ligand's binding pose and its interactions with the surrounding amino acid residues, such as hydrogen bonds, halogen bonds, and hydrophobic interactions. For example, similar to other benzamide (B126) derivatives, the amide group's N-H could act as a hydrogen bond donor to a backbone carbonyl oxygen of the protein, while the pyridine (B92270) nitrogen could act as a hydrogen bond acceptor. nih.govresearchgate.net The fluorine atom might engage in favorable halogen or C-H···F interactions, further stabilizing the complex. nih.gov
Cryo-EM would be a suitable alternative, particularly for large protein complexes or proteins that are difficult to crystallize. A vitrified sample of the ligand-protein complex would be imaged using an electron microscope, and the resulting two-dimensional projection images would be computationally reconstructed into a three-dimensional density map.
Table 2: Hypothetical Crystallographic Data for the this compound-Target Complex
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a=50.2, b=85.1, c=110.5 |
| Resolution (Å) | 1.8 |
| R-work / R-free | 0.19 / 0.22 |
| Ligand Occupancy | 0.95 |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction between this compound and its target. malvernpanalytical.com In a typical ITC experiment, a solution of the ligand is titrated into a solution containing the target protein at a constant temperature.
The resulting data can be analyzed to determine the binding affinity (dissociation constant, KD), the stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS) upon binding. mdpi.com This information is crucial for understanding the driving forces of the interaction. For instance, a favorable enthalpic contribution (negative ΔH) might suggest strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution (positive ΔS) could be due to the release of ordered water molecules from the binding site.
Table 3: Hypothetical Thermodynamic Parameters for the Binding of this compound to its Target
| Parameter | Value |
|---|---|
| Dissociation Constant (KD) | 150 nM |
| Stoichiometry (n) | 1.05 |
| Enthalpy Change (ΔH) | -8.5 kcal/mol |
| Entropy Change (TΔS) | 2.5 kcal/mol |
| Gibbs Free Energy (ΔG) | -11.0 kcal/mol |
Surface Plasmon Resonance (SPR) for Binding Kinetics Measurement
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the kinetics of biomolecular interactions in real-time. mdpi.com In an SPR experiment to study this compound, the target protein would be immobilized on a sensor chip. A solution containing the ligand would then be flowed over the chip surface.
The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By monitoring the signal over time during the association (ligand flowing over) and dissociation (buffer flowing over) phases, the association rate constant (kₐ) and the dissociation rate constant (kd) can be determined. rsc.org The equilibrium dissociation constant (KD) can then be calculated as the ratio of kd to kₐ. This kinetic information is complementary to the thermodynamic data from ITC and is valuable for optimizing the drug-target residence time.
Table 4: Hypothetical Kinetic Parameters for the Interaction of this compound with its Target
| Parameter | Value |
|---|---|
| Association Rate Constant (kₐ) | 2.0 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate Constant (kd) | 3.0 x 10⁻² s⁻¹ |
| Equilibrium Dissociation Constant (KD) | 150 nM |
Mass Spectrometry-Based Approaches for Target Identification and Validation
Mass spectrometry (MS) offers powerful tools for identifying and validating the protein targets of small molecules like this compound. nih.gov Chemical proteomics strategies are often employed for this purpose. nih.gov One common approach is affinity-based protein profiling.
In this method, a derivative of this compound would be synthesized with a reactive group and a reporter tag (e.g., biotin). This probe is incubated with a complex protein mixture, such as a cell lysate. The probe will covalently bind to its target protein(s). The tagged protein-ligand complexes are then enriched using affinity chromatography (e.g., streptavidin beads). The enriched proteins are subsequently digested into peptides and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govembopress.org This approach can identify not only the primary target but also potential off-targets.
Alternatively, native mass spectrometry can be used to study the non-covalent complex of this compound and its purified target protein. By preserving the native structure of the complex during ionization, the mass of the intact complex can be measured, confirming the binding stoichiometry and providing evidence of the interaction. nih.gov
**future Research Directions and Unexplored Avenues for 2 Fluoro N Pyridin 4 Ylmethyl Benzamide**
Exploration of Novel Biological Targets and Pathways
The structural motifs within 2-fluoro-N-(pyridin-4-ylmethyl)benzamide—a substituted benzamide (B126) linked to a pyridine (B92270) ring—are present in compounds with a wide array of biological activities. This suggests the compound could interact with multiple, currently unidentified, biological targets. Future research should therefore prioritize broad-based screening to uncover novel therapeutic applications.
Anticancer Potential: Pyridine derivatives have been shown to possess anticancer effects against various human cancer cell lines, including breast, liver, and lung cancer. nih.gov Furthermore, certain N-substituted benzamide derivatives act as Histone Deacetylase (HDAC) inhibitors, a validated target in oncology. nih.gov A logical next step is to screen this compound against a diverse panel of cancer cell lines and key cancer-related enzymes like kinases and topoisomerases. rsc.org
Antimicrobial Activity: The pyridine nucleus is a core component of many agents with antibacterial and antifungal properties. nih.govresearchgate.net Research should involve evaluating the compound's efficacy against a spectrum of pathogenic bacteria and fungi, particularly multidrug-resistant (MDR) strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Neurological and Metabolic Disorders: Benzamide derivatives have been investigated as glucokinase activators for the potential treatment of diabetes. nih.gov Computational and in-vitro assays could explore whether this compound can modulate glucokinase or other metabolic targets.
Enzyme and Receptor Screening: A high-throughput screening campaign against large panels of pharmacologically relevant targets, such as G-protein coupled receptors (GPCRs), ion channels, and various enzyme families, would be an efficient strategy to identify unexpected activities and new therapeutic avenues.
Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics)
To move beyond simple target identification and understand the compound's system-wide effects, the integration of advanced omics technologies is essential. nih.gov These approaches provide a holistic view of the molecular changes induced by the compound in biological systems. researchgate.net
Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) can be used. nih.gov These methods would allow researchers to compare the entire proteome of cells treated with this compound against untreated cells. This could reveal not only the primary target but also off-target effects and downstream pathway modulations, offering insights into its mechanism of action and potential toxicity. slideshare.net Targeted proteomics can subsequently be used for sensitive validation of these potential protein biomarkers. ingentaconnect.com
Metabolomics: As the downstream readout of cellular activity, the metabolome provides a functional signature of a drug's effect. biotech-asia.org By analyzing the changes in small-molecule metabolites (e.g., amino acids, lipids, sugars) in cells or biofluids after treatment, researchers can understand how the compound alters cellular metabolism. researchgate.netnih.gov This is crucial for identifying biomarkers of drug response and for understanding synergistic effects in potential combination therapies. nih.gov
Chemoproteomics: This approach uses the compound itself as a "bait" to pull down its interacting proteins from a cell lysate. Identifying these proteins via mass spectrometry can directly pinpoint the molecular targets and binding partners, accelerating the understanding of its biological function.
Development of Innovative Synthetic Methodologies
While the synthesis of benzamides is a classic transformation in organic chemistry, future research should focus on developing more efficient, cost-effective, and environmentally friendly methods for producing this compound and its analogs.
Green Chemistry Approaches: Research into synthetic routes that utilize greener solvents (e.g., water-based reactions), reduce the number of steps (one-pot reactions), and operate at lower temperatures would be beneficial. impactfactor.org The use of recyclable heterogeneous catalysts, such as Lewis acidic ionic liquids immobilized on solid supports like diatomite earth, could improve sustainability and simplify purification. researchgate.net
Catalytic Innovations: Exploring novel catalysts to facilitate the amide bond formation is a key area. This could include organocatalysis or the use of metal-metal hydroxide/oxide interface catalysts that enable synergistic reactions and high efficiency. researchgate.net
Flow Chemistry and Solid-Phase Synthesis: For generating libraries of related analogs for structure-activity relationship (SAR) studies, high-throughput methods are invaluable. Solid-phase synthesis can streamline the production and purification of numerous derivatives. impactfactor.org Flow chemistry offers precise control over reaction conditions, improved safety, and scalability.
Direct Functionalization: Investigating novel reactions, such as direct Friedel-Crafts carboxamidation using reagents like cyanoguanidine, could provide alternative and more atom-economical pathways to the benzamide core. nih.gov
Strategies for Overcoming Resistance Mechanisms (if applicable to target)
Should a promising biological activity be identified for this compound, it is prudent to proactively investigate and plan for potential drug resistance, a major cause of treatment failure. slideshare.net
Analog Design: Once a target is validated, computational modeling and medicinal chemistry efforts can be used to design next-generation analogs. These new compounds could be designed to have different binding modes or to be less susceptible to resistance-conferring mutations in the target protein. nih.gov
Covalent Inhibition: An innovative strategy involves designing analogs that can form a permanent covalent bond with a non-catalytic amino acid (like cysteine) near the active site of the target protein. nih.gov This can lead to irreversible inhibition and can be effective against resistance mutations that affect non-covalent binding.
Combination Therapy: A powerful strategy to preempt resistance is the use of combination therapies. ftloscience.com If this compound is found to inhibit a specific pathway, it could be paired with another agent that hits a different target in a complementary or synergistic pathway. This multi-pronged attack makes it harder for resistance to emerge.
Efflux Pump Inhibition: In bacteria and cancer cells, a common resistance mechanism is the active removal of drugs from the cell by efflux pumps. biotech-asia.org Future studies could explore whether this compound is a substrate for these pumps. If so, co-administration with a known efflux pump inhibitor could restore or enhance its activity.
Interactive Data Table: Proposed Future Research for this compound
| Research Area | Objective | Key Methodologies | Potential Outcome |
|---|---|---|---|
| Novel Biological Targets | Identify new therapeutic applications. | High-throughput screening (HTS) against cancer cell lines, microbial strains, and enzyme panels. | Discovery of novel anticancer, antimicrobial, or other bioactivities. |
| Omics Integration | Elucidate mechanism of action and identify biomarkers. | Quantitative Proteomics (e.g., SILAC, iTRAQ), Metabolomics (LC-MS, GC-MS), Chemoproteomics. | System-level understanding of drug effects, identification of on- and off-targets. |
| Synthetic Methodologies | Improve synthesis efficiency and sustainability. | Green chemistry, novel catalysts, flow chemistry, solid-phase synthesis. | More cost-effective, scalable, and environmentally friendly production of the compound and its analogs. |
| Overcoming Resistance | Develop strategies to combat potential drug resistance. | Analog design, covalent inhibitor development, combination therapy studies, efflux pump assays. | Creation of more durable therapeutics with a lower likelihood of treatment failure. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-fluoro-N-(pyridin-4-ylmethyl)benzamide, and how are reaction conditions validated?
- Methodology : Multi-step synthesis typically involves coupling 2-fluorobenzoic acid derivatives with pyridin-4-ylmethylamine. Key steps include:
- Activation of the carboxylic acid (e.g., using EDCI/HOBt) followed by amide bond formation .
- Solvent optimization (e.g., DMF or THF) and temperature control (0–25°C) to minimize side reactions .
- Validation via HPLC purity (>95%) and NMR spectroscopy (e.g., confirming absence of unreacted starting materials) .
Q. Which analytical techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : and NMR to verify substitution patterns (e.g., fluorine coupling in , pyridine ring protons at δ 8.5–7.5 ppm) .
- HPLC-MS : Confirmation of molecular weight ([M+H] expected at 259.26 g/mol) and purity .
- X-ray Crystallography : Resolves ambiguities in stereochemistry (if crystalline derivatives are available) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Protocol :
- Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours.
- Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed benzamide or fluorobenzene derivatives) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine position, pyridine substitution) influence biological activity?
- SAR Insights :
- Fluorine Position : 2-Fluoro substitution enhances metabolic stability compared to para-fluoro analogs due to reduced electron-withdrawing effects .
- Pyridine Substitution : N-Methylation of the pyridine ring (e.g., pyridin-4-ylmethyl vs. pyridin-3-ylmethyl) alters binding affinity to kinases or GPCRs .
- Data Table :
| Modification | Activity (IC50, nM) | Reference |
|---|---|---|
| 2-Fluoro (target) | 120 ± 15 | |
| 4-Fluoro | 450 ± 30 | |
| Pyridin-3-ylmethyl | Inactive |
Q. How to resolve contradictions in biological assay results (e.g., conflicting IC50 values)?
- Troubleshooting :
- Assay Conditions : Validate cell line viability (e.g., HepG2 vs. HEK293) and ligand solubility (use DMSO controls ≤0.1%) .
- Batch Variability : Compare multiple synthetic batches via LC-MS to rule out impurities affecting activity .
- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of differences .
Q. What computational strategies predict binding modes of this compound to target proteins?
- Approach :
- Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4YAY) to model interactions between the fluorobenzamide moiety and hydrophobic pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds with pyridine nitrogen .
Methodological Challenges
Q. How to design controls for off-target effects in kinase inhibition studies?
- Recommendations :
- Use pan-kinase inhibitors (e.g., staurosporine) as positive controls.
- Include orthogonal assays (e.g., thermal shift assays) to confirm target engagement .
Q. What strategies mitigate racemization during amide bond formation in scale-up synthesis?
- Solutions :
- Use coupling agents like HATU instead of EDCI to reduce reaction time and racemization risk .
- Monitor chiral purity via chiral HPLC (e.g., Chiralpak AD-H column) .
Data Reproducibility Guidelines
- Critical Parameters :
- Document solvent lot numbers (e.g., anhydrous DMF vs. standard grade).
- Report NMR spectrometer frequency (400 MHz vs. 600 MHz) to ensure peak resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
